

Application Note: Strategic Isotopic Labeling of 2-Propylproline

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Compound of Interest

Compound Name: 2-propylproline

CAS No.: 637020-45-2

Cat. No.: B1451480

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Abstract & Strategic Rationale

2-Propylproline (2-Pr-Pro) is a non-proteinogenic, quaternary amino acid utilized in peptidomimetics to induce specific conformational constraints (e.g.,

-turns) and enhance proteolytic stability. Its steric bulk at the

-carbon creates a "proline kink" that is critical for locking bioactive peptide geometries.

Labeling 2-Pr-Pro with stable isotopes (

H,

C, or

N) is essential for:

- **DMPK Studies:** Tracking metabolic stability and identifying proteolytic cleavage sites in novel peptide therapeutics.
- **Bioanalytical Quantification:** Serving as an ideal Internal Standard (IS) for LC-MS/MS assays due to identical chromatographic retention but distinct mass shift.
- **NMR Structural Biology:** Reducing spectral crowding and determining precise dihedral angles in receptor-bound states.

This guide details the synthesis of 2-(

-propyl)-proline using the Seebach Self-Regeneration of Stereocenters (SRS) methodology.

This route is selected for its modularity, allowing the introduction of the isotopic tag in the final alkylation step, thereby maximizing the cost-efficiency of expensive labeled reagents.

Synthesis Protocol: The Seebach SRS Route

The synthesis of quaternary

-amino acids faces a significant challenge: the high steric hindrance at the

-carbon. Standard alkylation of proline esters leads to racemization and poor yields.

The Solution: The Seebach SRS method utilizes a chiral auxiliary (pivalaldehyde) to form a bicyclic oxazolidinone. This "memories" the chirality of the original L-proline, allows for the generation of a stable enolate, and directs the incoming electrophile to the Re-face, ensuring high diastereoselectivity.

Reaction Workflow Visualization



Figure 1: Synthesis of d7-2-Propylproline via Seebach SRS Method.

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Figure 1: Synthesis of d7-2-Propylproline via Seebach SRS Method.

Reagents & Materials

- Precursor: L-Proline (High optical purity).
- Auxiliary: Pivalaldehyde (Trimethylacetaldehyde).
- Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
- Isotopic Reagent:

(

-propyl iodide). Note: Using the iodide is preferred over bromide for faster kinetics at low temperatures.

- Solvents: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Protocol

Step 1: Formation of the Bicyclic Aminal (The "Seebach Oxazolidinone")

- Suspend L-Proline (10.0 g, 86.9 mmol) in pentane (300 mL).
- Add pivalaldehyde (11.3 mL, 104 mmol) and a catalytic amount of trifluoroacetic acid (TFA).
- Reflux under a Dean-Stark trap to remove water continuously.
- Checkpoint: The reaction is complete when water evolution ceases (approx. 24-48 h).
- Concentrate in vacuo and recrystallize from hexane.
 - Result: Pure cis-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. The bulky t-butyl group locks the conformation.

Step 2: Enolization and Isotopic Alkylation

Critical Step: This is where the isotopic tag is introduced. Moisture control is paramount.

- Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
- Deprotonation: Add LDA solution (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The bulky t-butyl group directs deprotonation and shields the top face.
- Tagging: Add

-propyl iodide (1.2 equiv) dropwise.

- Optimization: Because labeled reagents are expensive, we use a slight excess of the electrophile relative to the enolate to ensure complete conversion, rather than the inverse.
- Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.
 - Note: The propyl group is sterically demanding. Do not rush the warming process; premature warming can lead to decomposition or side reactions.
- Quench: Quench with saturated solution. Extract with diethyl ether.

Step 3: Hydrolysis and Recovery

- Dissolve the alkylated intermediate in 6N HCl.
- Reflux for 6-12 hours. This cleaves the pivalaldehyde auxiliary (which can be recovered via extraction if needed, though usually discarded in labeled syntheses).
- Purify the free amino acid using ion-exchange chromatography (Dowex 50W-X8). Elute with dilute .
- Lyophilize to obtain 2-(

-propyl)-proline as a white powder.

Validation & Quality Control (QC)

Before using the labeled compound in biological assays, it must pass strict QC criteria.

Parameter	Method	Acceptance Criteria
Chemical Purity	HPLC-UV / ELSD	> 98.0%
Isotopic Enrichment	HR-MS (ESI+)	> 99 atom% D (minimal contribution)
Chiral Purity	Chiral HPLC (Crownpak CR+)	> 95% ee (Enantiomeric Excess)
Structure	H-NMR (500 MHz,)	Absence of propyl protons (0.9 - 1.5 ppm region silent)

Authoritative Insight: In the

H-NMR, the success of labeling is visually confirmed by the disappearance of the propyl signals. You should see the ring protons of proline, but the distinct triplet (methyl) and multiplet (methylene) of the propyl chain will be silent (or show only residual peaks <1%).

Application Case: DMPK Internal Standard

The primary industrial application of

-2-propylproline is as an internal standard for quantifying peptide drugs in plasma.

Workflow Logic

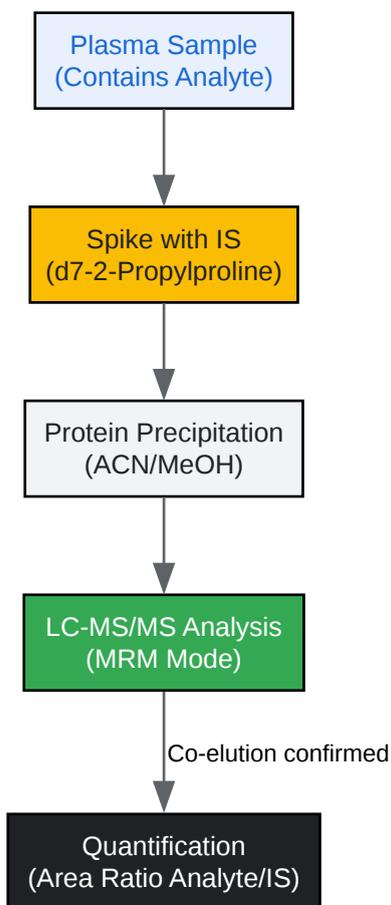


Figure 2: Bioanalytical Workflow using Labeled 2-Propylproline.

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Figure 2: Bioanalytical Workflow using Labeled **2-Propylproline**.

Why this IS works

- Co-elution: The deuterium label () minimally affects lipophilicity compared to the parent molecule. The IS will elute at the same retention time as the analyte, correcting for matrix effects (ion suppression/enhancement) perfectly.
- Mass Shift: The +7 Da mass shift is sufficient to avoid "crosstalk" between the analyte and IS channels in the mass spectrometer, even with low-resolution quadrupoles.

References

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